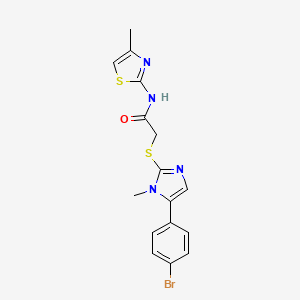
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15BrN4OS2 and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an imidazole ring, thioether linkage, and bromophenyl group, suggest diverse interactions with biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in drug development.
Structural Overview
The compound's IUPAC name is 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylthiazol-2-yl)acetamide . Its chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Central to its biological activity |
| Thioether Linkage | Enhances interaction with biological targets |
| Bromophenyl Group | Provides unique electronic properties |
| Thiazole Moiety | Imparts additional biological functions |
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets such as enzymes and receptors. The imidazole ring may facilitate coordination with metal ions in enzyme active sites or participate in hydrogen bonding with amino acid residues in proteins. The thioether linkage potentially enhances lipophilicity, allowing better membrane permeability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The structure–activity relationship (SAR) indicates that modifications in the bromophenyl group can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of similar imidazole derivatives has been explored extensively. For example, compounds with structural similarities to this compound have been tested against various cancer cell lines, including MCF7 (breast cancer) and A431 (epidermoid carcinoma). Results indicated that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole-based compounds for their antimicrobial properties using the turbidimetric method. The results showed promising activity against multiple bacterial strains, suggesting that structural features similar to those in our compound could confer similar benefits .
- Anticancer Screening : Another investigation focused on thiazole derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines. The study employed the Sulforhodamine B assay to determine cell viability post-treatment, revealing that specific substitutions on the thiazole ring enhanced anticancer activity .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 4-(4-bromophenyl)-5-phenyl-4H-triazole | Moderate | Low | Simple triazole structure |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | High | Moderate | Chlorine substitution enhances reactivity |
| 2-((5-(4-bromophenyl)-1-methylimidazol-2-yl)thio)-N-isopropylacetamide | High | High | Enhanced lipophilicity |
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS2/c1-10-8-23-15(19-10)20-14(22)9-24-16-18-7-13(21(16)2)11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJRYHVVKRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














